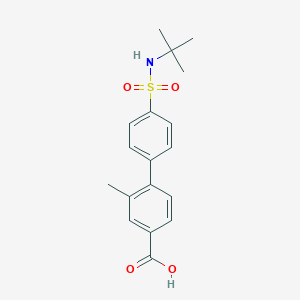
4-(4-t-Butylsulfamoylphenyl)-3-methylbenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-t-Butylsulfamoylphenyl)-3-methylbenzoic acid (4-TBSMB) is an important organic compound used in many scientific research applications. It is a derivative of benzoic acid and is a common component of many pharmaceutical and industrial products. 4-TBSMB is a white, crystalline solid with a melting point of 106-107°C. It is soluble in water, methanol, and ethanol, and is insoluble in ether and benzene. 4-TBSMB is also known as 4-t-butylsulfamoylbenzoic acid, 4-t-butylsulfamoylbenzoate, and 4-t-butylsulfamoylbenzene.
Scientific Research Applications
4-TBSMB is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis reactions, as a catalyst in chemical reactions, and as an inhibitor of enzymes. It has also been used in the study of drug metabolism, as a marker for DNA damage, and as a fluorescent probe for the detection of reactive oxygen species (ROS).
Mechanism of Action
4-TBSMB acts as an inhibitor of enzymes, such as cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. It has also been shown to inhibit the activity of other enzymes, such as lipoxygenase and cytochrome P450. In addition, 4-TBSMB has been reported to act as a competitive inhibitor of the enzyme thymidylate synthase, which is involved in DNA synthesis.
Biochemical and Physiological Effects
4-TBSMB has been reported to possess anti-inflammatory, analgesic, and antipyretic activities. In addition, it has been found to possess antioxidant and antifungal activities. It has also been reported to possess antiviral and antitumor activities.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-TBSMB in laboratory experiments is its availability and low cost. It is also easy to synthesize and has a wide range of applications. However, there are some limitations to using 4-TBSMB in laboratory experiments. It is not very soluble in water and can be difficult to work with in aqueous solutions. In addition, it can be toxic if not handled properly.
Future Directions
There are many potential future directions for the use of 4-TBSMB in scientific research. It could be used to study the effects of ROS on cellular processes, as well as to develop new drugs for the treatment of various diseases. It could also be used to study the effects of drugs on the metabolism of drugs, as well as to develop new methods for the detection of DNA damage. In addition, 4-TBSMB could be used to study the effects of drugs on the immune system, as well as to develop new methods for the detection of cancer. Finally, 4-TBSMB could be used to study the effects of drugs on the nervous system, as well as to develop new methods for the treatment of neurological disorders.
Synthesis Methods
4-TBSMB can be synthesized by the reaction of 4-t-butylsulfamoylbenzene and 3-methylbenzoic acid in the presence of a base, such as sodium hydroxide. The reaction involves the formation of a sulfamoyl ester, which is then hydrolyzed to form 4-TBSMB. The reaction is typically carried out at temperatures of up to 100°C and is typically completed within several hours.
properties
IUPAC Name |
4-[4-(tert-butylsulfamoyl)phenyl]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-12-11-14(17(20)21)7-10-16(12)13-5-8-15(9-6-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVGHMGLBDVMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-t-Butylsulfamoylphenyl)-3-methylbenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














